molecular formula C9H8FNO B15208839 4-Fluoro-2-methylbenzofuran-5-amine

4-Fluoro-2-methylbenzofuran-5-amine

Katalognummer: B15208839
Molekulargewicht: 165.16 g/mol
InChI-Schlüssel: ICNXDIWJMSHNTA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Fluoro-2-methylbenzofuran-5-amine is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This particular compound is characterized by the presence of a fluorine atom at the 4-position, a methyl group at the 2-position, and an amine group at the 5-position of the benzofuran ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-methylbenzofuran-5-amine typically involves several steps starting from commercially available precursors. One common method involves the bromination of 4-fluoro-3-methylphenol, followed by O-alkylation, cyclization, and subsequent functional group transformations to introduce the amine group . The reaction conditions often require the use of catalysts such as copper iodide and specific solvents to facilitate the cyclization and other transformations .

Industrial Production Methods

Industrial production of benzofuran derivatives, including this compound, often employs scalable synthetic routes that ensure high yield and purity. These methods may involve continuous flow reactors and optimized reaction conditions to minimize side reactions and improve efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

4-Fluoro-2-methylbenzofuran-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while reduction can produce various reduced derivatives .

Wissenschaftliche Forschungsanwendungen

4-Fluoro-2-methylbenzofuran-5-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Fluoro-2-methylbenzofuran-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the nature of the compound’s interactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Fluoro-2-methylbenzofuran-5-amine is unique due to the specific combination of fluorine, methyl, and amine groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Eigenschaften

Molekularformel

C9H8FNO

Molekulargewicht

165.16 g/mol

IUPAC-Name

4-fluoro-2-methyl-1-benzofuran-5-amine

InChI

InChI=1S/C9H8FNO/c1-5-4-6-8(12-5)3-2-7(11)9(6)10/h2-4H,11H2,1H3

InChI-Schlüssel

ICNXDIWJMSHNTA-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(O1)C=CC(=C2F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.